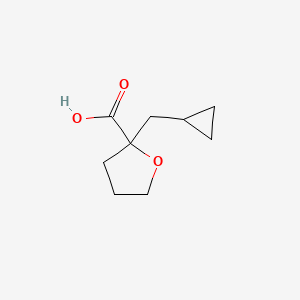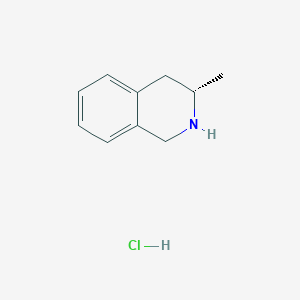![molecular formula C21H24N2O5 B13504895 (2S,5R)-2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxyhexanoic acid](/img/structure/B13504895.png)
(2S,5R)-2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxyhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5R)-2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxyhexanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it valuable in peptide synthesis and other biochemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxyhexanoic acid typically involves the protection of amino and hydroxyl groups to prevent unwanted side reactions. One common method involves the use of Fmoc protection for the amino group. The synthetic route may include the following steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group, which is introduced via a reaction with Fmoc-Cl in the presence of a base such as sodium carbonate.
Hydroxyl Group Protection: The hydroxyl group can be protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole.
Coupling Reactions: The protected amino acid is then coupled with other amino acids or peptides using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, including deprotection and coupling reactions, under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,5R)-2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: PCC, potassium permanganate (KMnO4)
Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4)
Coupling Reagents: DCC, HOBt
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the carbonyl group yields the corresponding alcohol.
Applications De Recherche Scientifique
(2S,5R)-2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxyhexanoic acid has numerous applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (2S,5R)-2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxyhexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group plays a crucial role in protecting the amino group during peptide synthesis, preventing unwanted side reactions and ensuring the correct sequence of amino acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-6-Amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid
- ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
Uniqueness
What sets (2S,5R)-2-amino-6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxyhexanoic acid apart from similar compounds is its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This unique combination makes it particularly valuable in peptide synthesis and other biochemical applications.
Propriétés
Formule moléculaire |
C21H24N2O5 |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
(2S,5R)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)-5-hydroxyhexanoic acid |
InChI |
InChI=1S/C21H24N2O5/c22-19(20(25)26)10-9-13(24)11-23-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19,24H,9-12,22H2,(H,23,27)(H,25,26)/t13-,19+/m1/s1 |
Clé InChI |
WOYYPNDAQKFAFH-YJYMSZOUSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC[C@@H](C(=O)O)N)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CCC(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


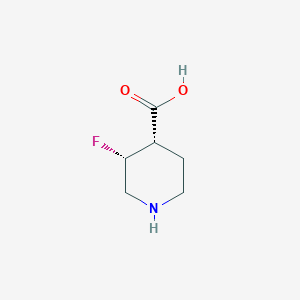

![Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine](/img/structure/B13504819.png)
![5-[4-(Trifluoromethoxy)phenyl]-1,4-oxazepane hydrochloride](/img/structure/B13504827.png)


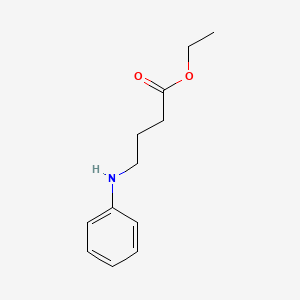

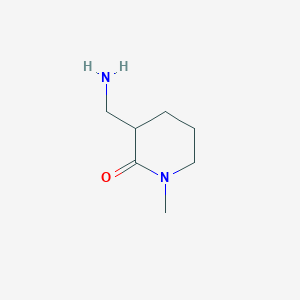

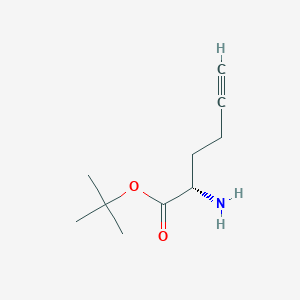
![Tert-butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13504882.png)
